molecular formula C22H20N4O2 B2918576 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034552-43-5

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2918576
CAS No.: 2034552-43-5
M. Wt: 372.428
InChI Key: NZKIVZLXZDHXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core fused with an indole moiety. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting with the formation of the indole core. The indole moiety can be synthesized through the Fischer indole synthesis or the Biltz synthesis. Subsequently, the quinazolinone core is constructed through cyclization reactions involving o-aminobenzonitriles and carbonyl compounds.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted indoles or quinazolinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for further functionalization and modification.

Biology: The biological applications of this compound are vast, including its potential use as an antimicrobial, antiviral, and anticancer agent. Its indole core is known for interacting with various biological targets, making it a valuable candidate for drug development.

Medicine: In medicine, this compound has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a potential therapeutic agent.

Industry: In the industry, this compound can be used as a building block for the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone core can inhibit kinases and other signaling molecules, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

  • Indole-3-carbonyl derivatives: These compounds share the indole core and exhibit similar biological activities.

  • Quinazolinone derivatives: These compounds feature the quinazolinone core and are known for their diverse biological activities.

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIVZLXZDHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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